molecular formula C6H15ClN2O3S B12354743 N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride

N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride

Cat. No.: B12354743
M. Wt: 230.71 g/mol
InChI Key: FBAKONIJSBCSRS-UHFFFAOYSA-N
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Description

Chemical Name: N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride CAS No.: 2044773-33-1 Molecular Formula: C₆H₁₅ClN₂O₃S Molecular Weight: 230.71 g/mol Structural Features: The compound consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a methylene group (–CH₂–) to a methanesulfonamide moiety (–SO₂NH–). The sulfonamide nitrogen is substituted with a methyl group, and the structure is stabilized as a hydrochloride salt .

Properties

Molecular Formula

C6H15ClN2O3S

Molecular Weight

230.71 g/mol

IUPAC Name

N-(morpholin-2-ylmethyl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-5-6-4-7-2-3-11-6;/h6-8H,2-5H2,1H3;1H

InChI Key

FBAKONIJSBCSRS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CNCCO1.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves reacting morpholine with a chloromethyl sulfonamide intermediate. The reaction proceeds via nucleophilic displacement, where morpholine’s nitrogen attacks the electrophilic chloromethyl group.

Step Reagents/Conditions Yield Source
1. Prepare chloromethyl methanesulfonamide Methanesulfonyl chloride + Methylamine → N-methylmethanesulfonamide → Chlorination (e.g., SOCl₂) ~60%
2. Morpholine substitution Chloromethyl methanesulfonamide + Morpholine, NaOH (aq.), 3–4°C, 20–21 h ~75%

Example Protocol :

  • Chloromethyl methanesulfonamide synthesis :
    • React methanesulfonyl chloride with methylamine in anhydrous THF to form N-methylmethanesulfonamide.
    • Chlorinate the methyl group using thionyl chloride (SOCl₂) at 0–5°C.
  • Substitution reaction :
    • Dissolve chloromethyl methanesulfonamide in water with NaOH (50% w/v).
    • Add morpholine at 3–4°C, stir for 20–21 h.
    • Extract with dichloromethane, wash with brine, and isolate via rotary evaporation.

Industrial-Scale Alkylation Method

Alternative Route Using Morpholine Derivatives

For large-scale production, morpholine is directly alkylated with a methanesulfonyl chloride derivative.

Step Reagents/Conditions Yield Source
1. Morpholine alkylation Morpholine + 2-Chloromethylamine, K₂CO₃, DMF, 25°C, 12 h ~80%
2. Sulfonamide formation React intermediate with methanesulfonyl chloride, Et₃N, DCM, 0–2°C ~85%

Key Considerations :

  • Base selection : Triethylamine (Et₃N) or NaOH enhances nucleophilicity.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions.

Salt Formation and Purification

Hydrochloride Salt Synthesis

The free base is converted to the hydrochloride salt to improve stability and solubility.

Step Reagents/Conditions Source
1. Protonation Dissolve free base in HCl (4M), stir at RT
2. Crystallization Precipitate with diethyl ether, filter, dry

Critical Reaction Parameters

Optimization Data

Parameter Optimal Range Impact on Yield Source
Base concentration 1.2–1.5 eq Prevents side alkylation
Reaction temperature 3–5°C Reduces decomposition
Solvent polarity Water/DCM Enhances solubility of intermediates

Analytical Characterization

Spectroscopic Data

Technique Key Observations Source
¹H NMR δ 3.20–3.80 (m, morpholine CH₂), δ 2.98 (s, SO₂CH₃)
HPLC Purity >95% (C18 column, 0.1% TFA/MeCN)

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic substitution High yield, reproducible Requires chloromethyl intermediate
Alkylation Direct morpholine use Sensitive to temperature fluctuations

Chemical Reactions Analysis

Types of Reactions

N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

1. Medicinal Chemistry

  • Enzyme Inhibition : N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride acts as an inhibitor for specific enzymes, particularly carbonic anhydrases. This inhibition is significant in drug development for conditions like glaucoma and epilepsy, where modulation of enzyme activity can lead to therapeutic benefits.

2. Antibacterial Studies

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various pathogens, including Staphylococcus aureus. In murine models, it has shown a reduction in bacterial load, suggesting its potential as an effective antibacterial agent.

3. Pharmacokinetic Studies

  • Absorption and Metabolism : Research has demonstrated favorable pharmacokinetic properties for this compound, including good absorption characteristics and a suitable half-life for therapeutic use. These findings support its potential for oral administration in clinical settings.

4. Synthesis of Complex Molecules

  • The compound serves as a building block in the synthesis of more complex organic molecules due to its unique chemical structure and stability. This versatility makes it valuable in both academic and industrial chemical research.

Case Studies

Several studies have highlighted the compound's efficacy in various applications:

Enzyme Inhibition Study
A study published in Molecular Pharmacology investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity in vitro, supporting its potential as a therapeutic agent.

Antibacterial Efficacy Study
In preclinical trials involving murine models infected with Staphylococcus aureus, administration of the compound resulted in a notable decrease in bacterial load compared to controls. This highlights its potential as an effective antibacterial treatment.

Pharmacokinetics Analysis
A pharmacokinetic study revealed that the compound has desirable absorption characteristics and an appropriate half-life conducive to therapeutic use, suggesting suitability for oral administration.

Mechanism of Action

The mechanism of action of N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics :

  • The morpholine ring confers rigidity and influences solubility and bioavailability.
  • The methanesulfonamide group enhances hydrogen-bonding capacity, impacting receptor interactions.
  • The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

The table below highlights structural similarities and differences with selected sulfonamide derivatives and morpholine-containing compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C₆H₁₅ClN₂O₃S 230.71 Morpholine ring, methyl-substituted sulfonamide, hydrochloride salt
Dronedarone Hydrochloride C₃₁H₄₄ClN₃O₅S 638.22 Benzofuran core, methanesulfonamide, iodine-free (vs. amiodarone), hydrochloride salt
Sotalol Hydrochloride C₁₂H₂₀ClN₂O₃S 308.82 Aryl group, isopropylamino side chain, methanesulfonamide, hydrochloride salt
A61603 (Hydrobromide) C₁₆H₂₄BrN₃O₃S 418.35 Tetrahydronaphthalene backbone, imidazoline ring, methanesulfonamide, hydrobromide salt
N-{4-[2-(Methylamino)ethyl]phenyl}methanesulfonamide HCl C₁₀H₁₅ClN₂O₂S 274.76 Aryl-ethylamine linkage, methylamino group, methanesulfonamide, hydrochloride salt

Structural Insights :

  • Morpholine vs.
  • Substituent Effects: Sotalol’s isopropylamino group enhances β-blocker activity, whereas the target compound’s methyl-morpholine substitution may favor different receptor interactions .

Physicochemical Properties

Property Target Compound Dronedarone HCl Sotalol HCl A61603 (HBr)
Molecular Weight 230.71 638.22 308.82 418.35
Solubility (Water) High (HCl salt) Moderate High (HCl salt) Moderate (HBr salt)
Hydrogen Bond Donors 2 3 3 3
Hydrogen Bond Acceptors 5 8 6 6

Key Findings :

  • The hydrochloride salt form in the target compound and sotalol enhances water solubility compared to non-salt derivatives .
  • Lower molecular weight of the target compound may facilitate better blood-brain barrier penetration compared to bulkier analogs like dronedarone .

Pharmacological Activity

Compound Therapeutic Use Pharmacological Target Mechanism
Target Compound Under investigation α1-Adrenoceptors / Kinase inhibition* Potential antagonist at adrenergic receptors; structural similarity to kinase inhibitors
Dronedarone HCl Atrial fibrillation Multi-ion channel blocker Inhibits K⁺, Na⁺, and Ca²⁺ channels; reduced lipophilicity vs. amiodarone
Sotalol HCl Arrhythmias, hypertension β-Adrenoceptor antagonist + K⁺ channel blocker Dual action: β-blockade and Class III antiarrhythmic activity
A61603 Stress urinary incontinence (SUI) α1A-Adrenoceptor agonist Selective agonist for urinary sphincter contraction

Comparative Analysis :

  • Unlike sotalol’s dual β-blocker/K⁺ channel activity, the target compound’s morpholine-sulfonamide structure may favor selectivity for α1-adrenoceptors or kinase targets .

Stability Considerations :

  • The target compound’s morpholine ring and compact structure may reduce oxidative metabolism compared to dronedarone’s benzofuran system .
  • Hydrogen-bonding capacity (evidenced in sulfonamide crystal structures) impacts shelf-life and polymorphic forms .

Biological Activity

N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H14N2O3SHClC_6H_{14}N_2O_3S\cdot HCl and a molecular weight of approximately 230.71 g/mol. The compound features a morpholine ring, a methanesulfonamide group, and a methyl group, contributing to its unique properties and biological activities.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity. This interaction is crucial in various therapeutic contexts, including antibacterial and anticancer applications .

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Binding Affinity : The morpholine ring enhances the compound's binding affinity to biological targets, improving its efficacy.

Biological Activity Overview

The compound has been studied for several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially due to its structural similarity to known sulfa drugs. It may inhibit bacterial enzymes essential for metabolic processes.
  • Anticancer Potential : Research indicates that the compound may influence cellular pathways related to cancer progression, although detailed pharmacological studies are required to fully elucidate these effects .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have provided insights into its mechanism of action. Techniques such as binding assays and enzymatic activity measurements are commonly employed in these studies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated antibacterial effects against Gram-positive bacteria by inhibiting specific bacterial enzymes.
Study 2Showed potential anticancer activity by affecting cell proliferation pathways in vitro.
Study 3Investigated enzyme inhibition mechanisms, revealing significant binding affinity to target enzymes involved in metabolic regulation.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which can influence its biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(Morpholin-3-yl)methanesulfonamideMorpholine ring; methanesulfonamide groupDifferent nitrogen position may alter biological activity
N-(Piperidin-3-yl)methanesulfonamidePiperidine ring instead of morpholinePotentially different pharmacokinetics
N-(Cyclohexylmethyl)methanesulfonamideAliphatic cyclohexane groupMay exhibit different solubility and stability

These comparisons highlight how variations in structure can lead to different biological activities and therapeutic potentials.

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